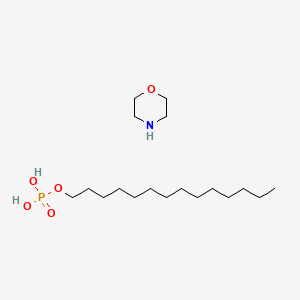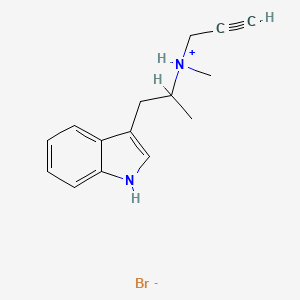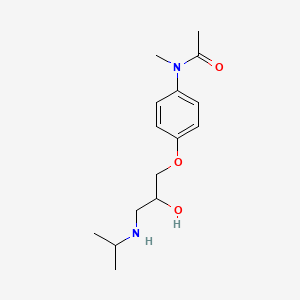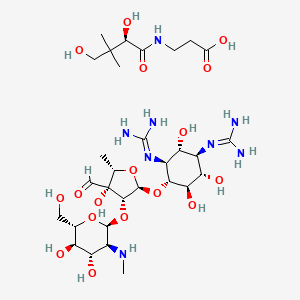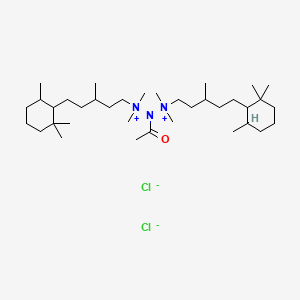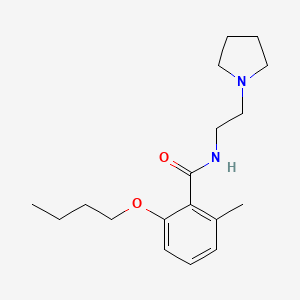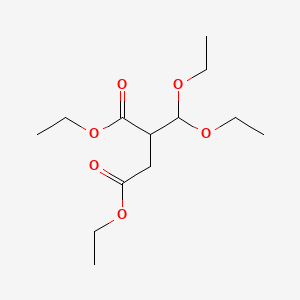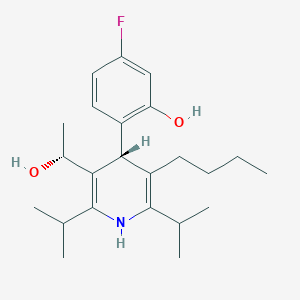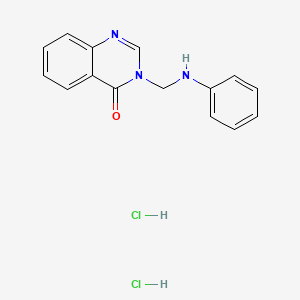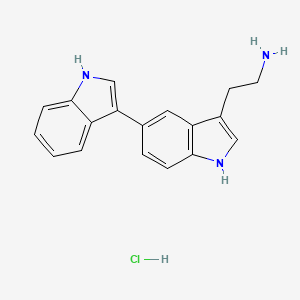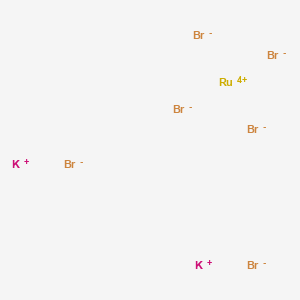
Ruthenate(2-), hexabromo-, dipotassium, (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium hexabromoruthenate can be synthesized through the reaction of potassium bromide (KBr) with ruthenium(III) chloride (RuCl₃) in the presence of bromine (Br₂). The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction is as follows:
2KBr+RuCl3+3Br2→K2[RuBr6]+3KCl
Industrial Production Methods
Industrial production of dipotassium hexabromoruthenate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for mixing, temperature control, and pH adjustment is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation-Reduction Reactions: Dipotassium hexabromoruthenate can undergo redox reactions where ruthenium changes its oxidation state.
Substitution Reactions: The bromide ligands in the complex can be substituted by other ligands such as chloride or cyanide under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)
Substitution Reagents: Chloride salts (e.g., NaCl), cyanide salts (e.g., KCN)
Major Products Formed
Oxidation: Formation of higher oxidation state ruthenium complexes.
Reduction: Formation of lower oxidation state ruthenium complexes.
Substitution: Formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Dipotassium hexabromoruthenate is used as a precursor in the synthesis of other ruthenium complexes. It is also employed in studies of coordination chemistry and catalysis.
Biology and Medicine
Research is ongoing into the potential use of ruthenium complexes, including dipotassium hexabromoruthenate, in medicinal chemistry. These compounds are being investigated for their anticancer properties and ability to interact with biological molecules.
Industry
In the industrial sector, dipotassium hexabromoruthenate is used in the production of catalysts for chemical reactions, particularly in the field of organic synthesis. It is also used in the manufacture of certain electronic components.
Mécanisme D'action
The mechanism by which dipotassium hexabromoruthenate exerts its effects depends on the specific application. In catalysis, the ruthenium center can facilitate various chemical transformations by providing a reactive site for substrate molecules. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexachlororuthenate (K₂[RuCl₆]): Similar structure but with chloride ligands instead of bromide.
Sodium hexabromoruthenate (Na₂[RuBr₆]): Similar structure but with sodium cations instead of potassium.
Ammonium hexabromoruthenate ((NH₄)₂[RuBr₆]): Similar structure but with ammonium cations instead of potassium.
Uniqueness
Dipotassium hexabromoruthenate is unique due to its specific combination of potassium cations and bromide ligands, which can influence its reactivity and stability
Propriétés
Numéro CAS |
52637-67-9 |
|---|---|
Formule moléculaire |
Br6K2Ru |
Poids moléculaire |
658.7 g/mol |
Nom IUPAC |
dipotassium;ruthenium(4+);hexabromide |
InChI |
InChI=1S/6BrH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clé InChI |
AAJKMHNFXOSYGQ-UHFFFAOYSA-H |
SMILES canonique |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ru+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


